molecular formula C11H22OSi B12558192 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- CAS No. 189117-55-3

5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-

Cat. No.: B12558192
CAS No.: 189117-55-3
M. Wt: 198.38 g/mol
InChI Key: ZVLFAUWOXVLAFL-UHFFFAOYSA-N
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Description

5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- is an organic compound with a unique structure that includes a hexenone backbone and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- typically involves the reaction of a hexenone derivative with a trimethylsilyl reagent. One common method is the reaction of 5-hexen-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hexenone backbone can interact with enzymes and other proteins, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-hexen-2-one: Shares a similar hexenone structure but lacks the trimethylsilyl group.

    3-Hexen-2-one, 5-methyl-: Another hexenone derivative with slight structural differences.

    5-Hexen-2-one, 5-methyl-3-methylene-: Contains a methylene group instead of the trimethylsilyl group.

Uniqueness

The presence of the trimethylsilyl group in 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- makes it unique compared to its analogs. This group can significantly alter the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

189117-55-3

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

2-methyl-5-(trimethylsilylmethyl)hex-5-en-3-one

InChI

InChI=1S/C11H22OSi/c1-9(2)11(12)7-10(3)8-13(4,5)6/h9H,3,7-8H2,1-2,4-6H3

InChI Key

ZVLFAUWOXVLAFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=C)C[Si](C)(C)C

Origin of Product

United States

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